molecular formula C16H17BrN4 B6087936 N-[6-BROMO-2-(4-PYRIDYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-N-(TERT-BUTYL)AMINE

N-[6-BROMO-2-(4-PYRIDYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-N-(TERT-BUTYL)AMINE

Cat. No.: B6087936
M. Wt: 345.24 g/mol
InChI Key: ATRDXJAKYCEFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-BROMO-2-(4-PYRIDYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-N-(TERT-BUTYL)AMINE is a heterocyclic compound that features a unique structure combining a brominated imidazo[1,2-a]pyridine core with a pyridyl group and a tert-butylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-BROMO-2-(4-PYRIDYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-N-(TERT-BUTYL)AMINE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[6-BROMO-2-(4-PYRIDYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-N-(TERT-BUTYL)AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidized Derivatives: Products with additional oxygen-containing functional groups

    Reduced Derivatives: Products with the bromine atom replaced by hydrogen

    Substituted Derivatives: Products with the bromine atom replaced by various nucleophiles

Mechanism of Action

The mechanism of action of N-[6-BROMO-2-(4-PYRIDYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-N-(TERT-BUTYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated imidazo[1,2-a]pyridine core is known to bind to active sites of enzymes, potentially inhibiting their activity. The pyridyl group may enhance binding affinity through additional interactions with the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-BROMO-2-(4-PYRIDYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-N-(TERT-BUTYL)AMINE is unique due to the combination of the brominated imidazo[1,2-a]pyridine core, the pyridyl group, and the tert-butylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-bromo-N-tert-butyl-2-pyridin-4-ylimidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4/c1-16(2,3)20-15-14(11-6-8-18-9-7-11)19-13-5-4-12(17)10-21(13)15/h4-10,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRDXJAKYCEFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(N=C2N1C=C(C=C2)Br)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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